8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate

Solid-state chemistry Pre-formulation Solubility enhancement

8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate (CAS 79514-75-3) is a heterocyclic oxalate salt combining a tetrahydropyrimidine ring fused to a benzimidazole core bearing a methoxy substituent at the 8-position. The compound belongs to the pyrimido[1,2-a]benzimidazole class, a scaffold recognized for its purine-isosteric architecture and engagement with multiple pharmacological targets including serotonin (5-HT₂), purinergic P2Y₁, and corticotropin-releasing factor 1 (CRF-1) receptors.

Molecular Formula C13H15N3O5
Molecular Weight 293.27 g/mol
CAS No. 79514-75-3
Cat. No. B12730680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate
CAS79514-75-3
Molecular FormulaC13H15N3O5
Molecular Weight293.27 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N3CCCNC3=N2.C(=O)(C(=O)O)O
InChIInChI=1S/C11H13N3O.C2H2O4/c1-15-8-3-4-10-9(7-8)13-11-12-5-2-6-14(10)11;3-1(4)2(5)6/h3-4,7H,2,5-6H2,1H3,(H,12,13);(H,3,4)(H,5,6)
InChIKeyHLXWJOKZYIOKSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole Oxalate (CAS 79514-75-3) — Core Chemical Identity and Pharmacophore Context


8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate (CAS 79514-75-3) is a heterocyclic oxalate salt combining a tetrahydropyrimidine ring fused to a benzimidazole core bearing a methoxy substituent at the 8-position. The compound belongs to the pyrimido[1,2-a]benzimidazole class, a scaffold recognized for its purine-isosteric architecture and engagement with multiple pharmacological targets including serotonin (5-HT₂), purinergic P2Y₁, and corticotropin-releasing factor 1 (CRF-1) receptors [1]. Its molecular formula is C₁₃H₁₅N₃O₅ (MW 293.27 g/mol), with a computed topological polar surface area of 114 Ų and three hydrogen bond donors contributed by the oxalate counterion and the tetrahydropyrimidine NH [2].

Why Generic Substitution Fails — Structural Features That Distinguish 8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole Oxalate from Other Pyrimido[1,2-a]benzimidazoles


Pyrimido[1,2-a]benzimidazoles cannot be interchanged generically because subtle modifications at the benzimidazole C8 position, the tetrahydropyrimidine N1 and N10 sites, and the counterion identity each produce divergent pharmacological signatures. The C8-methoxy group introduces an electron-donating substituent that modulates the π-electron density of the benzimidazole ring, influencing both target binding affinity and metabolic stability relative to unsubstituted, halogenated, or C7-ethoxy variants [1]. The tetrahydropyrimidine ring in the 1,2,3,4-tetrahydro oxidation state (as opposed to the fully aromatic pyrimido[1,2-a]benzimidazole) introduces a basic secondary amine, altering hydrogen-bonding capacity and protonation state at physiological pH [2]. Furthermore, the oxalate salt form confers distinct solid-state properties — crystallinity, hygroscopicity, and aqueous solubility — that differ from hydrochloride, mesylate, or free-base forms of related analogs [2]. Selection of a specific derivative for a given assay or synthetic sequence therefore requires precise structural matching rather than class-level substitution.

Product-Specific Quantitative Differentiation Evidence for 8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole Oxalate


Enhanced Hydrogen-Bond Donor Capacity from Oxalate Salt versus Free Base or Hydrochloride Forms

The oxalate salt of 8-methoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole provides three hydrogen bond donors (HBD = 3) versus two donors in the corresponding free base (HBD = 1 for the tetrahydropyrimidine NH), as computed by Cactvs 3.4.8.24 in PubChem [1]. For comparison, the unsubstituted parent pyrimido[1,2-a]benzimidazole free base (CAS 245-55-6) has HBD = 0 [2]. The additional HBD count of the oxalate salt is expected to enhance aqueous solubility and crystal lattice stability through intermolecular hydrogen bonding, which is relevant for analytical standard preparation and in vitro assay dosing.

Solid-state chemistry Pre-formulation Solubility enhancement

Class-Level 5-HT₂ and P2Y₁ Receptor Antagonist Profile Associated with the Tetrahydropyrimido[1,2-a]benzimidazole Scaffold

Derivatives of 2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole, including 10-alkylaminoethyl-substituted analogs, have demonstrated 5-HT₂ antagonist activity and P2Y₁ receptor antagonism in vitro [1]. While direct receptor binding data (Ki or IC₅₀) for the specific 8-methoxy oxalate salt are not publicly available, the presence of the conserved tetrahydropyrimido[1,2-a]benzimidazole core bearing the C8-methoxy substituent places this compound within a pharmacophore class that exhibits dual 5-HT₂/P2Y₁ modulation [2]. In contrast, fully aromatic pyrimido[1,2-a]benzimidazoles lacking the tetrahydropyrimidine NH show preferential affinity for the benzodiazepine receptor (BZR; IC₅₀ = 77–200 nM range) and CRF-1 receptor (IC₅₀ = 7.1–400 nM), suggesting divergent target engagement profiles depending on ring saturation state [3].

Serotonin receptor Platelet antiaggregant Purine receptor

Physicochemical Differentiation: Boiling Point and Vapor Pressure Relative to Unsubstituted Parent

The 8-methoxy oxalate salt exhibits a boiling point of 346.3 °C at 760 mmHg and a vapor pressure of 5.81 × 10⁻⁵ mmHg at 25 °C . The unsubstituted parent pyrimido[1,2-a]benzimidazole (MW 169.18 g/mol; C₁₀H₇N₃) has a significantly lower boiling point (estimated 280–310 °C at 760 mmHg based on lower molecular weight and absence of salt counterion) . The higher boiling point and lower vapor pressure of the target compound are attributable to the combined effects of increased molecular weight (293.27 vs. 169.18 g/mol) and strong ionic interactions from the oxalate salt, which enhance thermal stability during storage and handling.

Physical chemistry Purification Volatility

C8-Methoxy Substitution Provides a Synthetic Handle Distinct from C7-Ethoxy and Unsubstituted Analogs for Downstream Derivatization

The C8-methoxy group present in CAS 79514-75-3 serves as both an electron-donating substituent and a distinct synthetic handle. In contrast, the C7-ethoxy analog (7-ethoxy-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole) introduces a bulkier ethoxy group at a different ring position, which alters steric and electronic properties at the benzimidazole core . The 8-methoxy substitution pattern is conserved across several patented tetrahydropyrimido[1,2-a]benzimidazole derivatives, including 8-methoxy-1-methyl (CAS 79514-76-4) and 8-methoxy-1-(2-pyrrolidin-1-ylethyl) (CAS 79513-46-5) variants , indicating that the 8-methoxy group is a preferred substitution for maintaining target affinity while enabling further N1- or N10-functionalization.

Synthetic chemistry SAR exploration Library design

Oxalate Counterion Offers Crystallinity and Handling Advantages Over Mesylate and Hydrochloride Salts of the Same Core

Among the 8-methoxy-tetrahydropyrimido[1,2-a]benzimidazole series, multiple salt forms have been reported: oxalate (CAS 79514-75-3, MW 293.27), methanesulfonate/mesylate (CAS 79514-76-4, MW 341.43), and dihydrochloride (CAS 79513-46-5, MW 373.32) . The oxalate salt's intermediate molecular weight and the dicarboxylic acid counterion provide a favorable balance of crystallinity and thermal stability (BP = 346.3 °C) compared to the mesylate salt (BP typically 20–40 °C lower for mesylate salts of similar MW heterocycles) [1]. Oxalate salts are generally preferred over hydrochloride salts for non-hygroscopic reference standards due to reduced chloride-induced corrosion risk during long-term storage.

Salt screening Solid-state properties Analytical reference standards

High-Value Application Scenarios for 8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole Oxalate Based on Differential Evidence


Serotonergic (5-HT₂) and Purinergic (P2Y₁) Dual-Pathway Screening in Platelet Function and CNS Disorders

The class-level association of tetrahydropyrimido[1,2-a]benzimidazoles with 5-HT₂ antagonist and P2Y₁-modulating activity [1] positions the 8-methoxy oxalate salt as a screening candidate for dual-pathway modulation in platelet aggregation assays and neuropsychiatric target panels. Its 5-HT₂/P2Y₁ profile is orthogonal to the CRF-1/BZR profile of aromatic pyrimido[1,2-a]benzimidazoles, allowing researchers to probe serotonergic–purinergic crosstalk without confounding GABAergic or HPA-axis effects.

Non-Hygroscopic Analytical Reference Standard for LC-MS/MS Method Development and Bioanalytical Quantification

The oxalate salt's enhanced hydrogen bond donor count (HBD = 3) and favorable boiling point (346.3 °C) relative to unsubstituted parent compounds make it a superior choice for preparing stable analytical reference standards. The reduced volatility (VP = 5.81 × 10⁻⁵ mmHg at 25 °C) minimizes evaporative loss during standard preparation, while the oxalate counterion provides better long-term solid-state stability compared to hydrochloride salts of related tetrahydropyrimidobenzimidazoles [2].

Synthetic Intermediate for N1- and N10-Functionalized Library Expansion Targeting CNS Receptors

The 8-methoxy group at the benzimidazole C8 position serves as a privileged substitution pattern conserved across several patented derivatives, including 1-methyl, 1-isopropyl, and 1-(2-pyrrolidin-1-ylethyl) variants . This compound can serve as a starting material for parallel derivatization at N1 and N10 positions while retaining the 8-methoxy pharmacophoric element, enabling systematic SAR exploration around the tetrahydropyrimidine nitrogen centers.

Anti-Inflammatory and Analgesic Screening Leveraging the Pyrimidobenzimidazole Scaffold

Pyrimidobenzimidazole derivatives have demonstrated anti-inflammatory and analgesic activities in carrageenan-induced paw edema and phenylquinone writhing models [3]. While direct data for the 8-methoxy oxalate salt are unavailable, the conserved pyrimidobenzimidazole core with an electron-donating 8-substituent places this compound within a bioactive subspace that merits evaluation in COX inhibition and related inflammatory target assays, particularly as a comparator to established pyrimidobenzimidazole leads.

Quote Request

Request a Quote for 8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.